Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a dichlorobenzyl group attached to a pyridine ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyridinecarboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate include:
- Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-indazolecarboxylate
- Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyrazolecarboxylate
- Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-imidazolecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the dichlorobenzyl group and the pyridine ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)11-3-2-6-17(13(11)18)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKQJOWSMMBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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